![molecular formula C10H6F3NO2 B2418005 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol CAS No. 511528-92-0](/img/structure/B2418005.png)
2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol
Übersicht
Beschreibung
“2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol”, also known as TFP, is a chemical compound with the molecular formula C10H6F3NO2. It has a molecular weight of 229.158 .
Molecular Structure Analysis
The molecular structure of TFP consists of a phenol group attached to an isoxazole ring, which has a trifluoromethyl group at the 3-position . The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Regioselective Synthesis : The compound is involved in the regioselective one-pot transformation of hydroxy chalcones to diaryl isoxazoles, using copper salt in DMF. This process offers benefits like cheap catalysts, easy workup, and high selectivity (Gaikwad, 2021).
- Formation of Isoxazole Derivatives : It plays a role in the efficient synthesis of isoxazole derivatives, specifically 2-(3-aryl-4-methylisoxazol-5-yl)phenols, through the reaction of aryl methyl chromones with hydroxylamine (Lokhande et al., 2013).
Biological and Pharmacological Applications
- Antifungal Activity : Isoxazole derivatives including 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol have shown antifungal abilities against various phytopathogenic fungi, displaying significant potential as antifungal agents (Zhang et al., 2016).
Material Science and Optoelectronics
- Optoelectronic Properties : This compound is investigated for its linear and nonlinear optical properties. The study focuses on its potential applications in biological activity and semiconducting materials (Irfan et al., 2016).
- Use in Organic Light-Emitting Diodes (OLEDs) : Research demonstrates its application in the development of efficient OLEDs with low efficiency roll-off, highlighting its potential in advanced display and lighting technologies (Jin et al., 2014).
Luminescence Studies
- Photoluminescence and Electroluminescence : Studies on iridium(III) complexes with 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol derivatives show significant potential in photoluminescence and electroluminescence, offering insights for applications in display technologies (Jing et al., 2017).
Chemical Reactions and Intermediates
- Isoxazole and Pyrazole Formation : The compound is involved in the formation of isoxazole and pyrazole derivatives, illustrating its role as a versatile intermediate in organic synthesis (Strekowski & Lin, 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-8(16-14-9)6-3-1-2-4-7(6)15/h1-5,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXACYDHIHKLQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2,4-Dimethylphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2417922.png)
![(E)-4-methyl-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2417923.png)
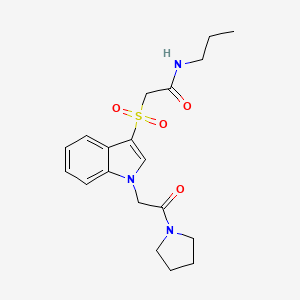
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2417928.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2417929.png)
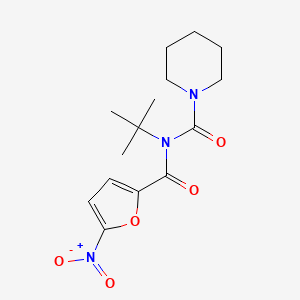
![N-cyclohexyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2417931.png)
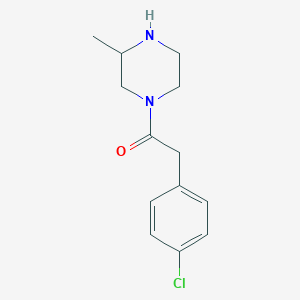
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
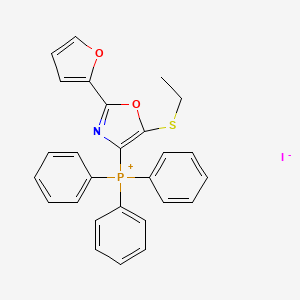
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)
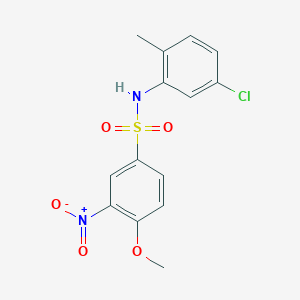
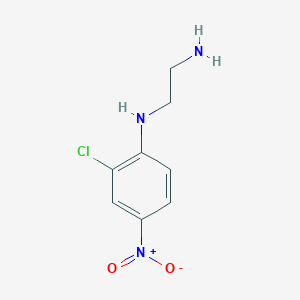
![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)